Clinical Advancement: ManNAc in a Pivotal Phase 2/3 Trial vs. Neu5Ac with No Approved Therapy
ManNAc is the only sialic acid pathway precursor currently in a pivotal, multi-center, randomized, double-blind, placebo-controlled Phase 2/3 clinical trial (NCT04231266) for the treatment of GNE myopathy, a disease with no approved therapy [1]. The trial is evaluating a specific oral dosing regimen of 4 g three times daily (12 g/day total) over a minimum of 24 months in 54 subjects [1]. In contrast, the direct end-product of the pathway, N-acetylneuraminic acid (Neu5Ac or sialic acid), despite being the ultimate target for restoration, is not in a comparable clinical development stage for this indication due to its charged nature limiting cellular uptake and its short plasma half-life [2].
| Evidence Dimension | Clinical Development Status and Dosing |
|---|---|
| Target Compound Data | In Phase 2/3 pivotal trial; Oral dose of 4 g three times daily (12 g/day); 24-month treatment duration. |
| Comparator Or Baseline | N-acetylneuraminic acid (Neu5Ac) - No approved therapy; no equivalent late-stage clinical trial for GNE myopathy. |
| Quantified Difference | ManNAc is the only precursor in a pivotal trial for GNE myopathy. Neu5Ac is not in a comparable trial. |
| Conditions | Multi-center, randomized, double-blind, placebo-controlled clinical trial (NCT04231266) in 54 subjects with GNE myopathy. |
Why This Matters
Procurement for therapeutic development or translational research requires a compound with a defined, clinically-validated dosing regimen and regulatory trajectory, which ManNAc uniquely provides among sialic acid precursors for GNE myopathy.
- [1] NCT04231266. A Randomized, Double-Blind, Placebo-Controlled, Multi-Center Study to Evaluate the Efficacy of ManNAc in Subjects With GNE Myopathy (MAGiNE). ClinicalTrials.gov. 2025. View Source
- [2] Xu X, Wang AQ, Latham LL, et al. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. Mol Genet Metab. 2017 Sep;122(1-2):126-134. View Source
